Metofluthrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Readily soluble in acetonitrile, DMSO, acetone

In water, 0.73 mg/L at pH 7, 20 °C)

In water, 0.50 to 0.67 mg/L at 20 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Vector Control and Disease Management:

- Mosquito Control: Metofluthrin exhibits potent adulticidal activity against mosquitoes, particularly Aedes aegypti, the primary vector of dengue, chikungunya, and Zika viruses. Studies demonstrate its effectiveness in reducing mosquito biting rates and interrupting disease transmission. [Source: ]

- Spatial Repellency: Unlike traditional insecticides that require direct contact, metofluthrin volatilizes, creating a repellent zone that deters mosquitoes from entering treated areas. This unique property makes it valuable for protecting vulnerable populations in outdoor settings. [Source: ]

- Combating Insecticide Resistance: The emergence of insecticide resistance poses a significant challenge to vector control efforts. However, research suggests that metofluthrin exhibits lower susceptibility to resistance compared to other pyrethroids, offering a potential solution for managing resistant mosquito populations. [Source: ]

Insect Behavior and Physiology:

- Repellent Mechanisms: Understanding how metofluthrin repels insects is crucial for optimizing its use and developing improved control strategies. Research investigates its impact on insect sensory systems, including olfactory and gustatory receptors, to elucidate the underlying repellent mechanisms. [Source: ]

- Sublethal Effects: Beyond direct mortality, metofluthrin can also induce sublethal effects on insects, impacting their behavior, reproduction, and development. Studying these effects provides valuable insights into insect biology and helps predict potential ecological consequences of its use. [Source: ]

- Synergistic Interactions: Combining metofluthrin with other insecticides or repellents can enhance their efficacy. Research explores synergistic interactions to develop more effective and sustainable control methods for various insect pests. [Source: ]

Environmental and Toxicological Assessments:

- Environmental Fate: Understanding the fate and transport of metofluthrin in the environment is essential for assessing its potential risks. Research investigates its degradation pathways, persistence in different environmental compartments, and potential impact on non-target organisms. [Source: ]

- Human Health Risk: Evaluating the potential risks of metofluthrin exposure to human health is crucial for responsible use. Studies assess its toxicity through different exposure routes, potential for endocrine disruption, and potential carcinogenicity. [Source: ]

- Risk Management Strategies: Based on environmental and toxicological assessments, researchers develop risk management strategies to minimize potential negative impacts while maximizing the benefits of metofluthrin in specific applications.

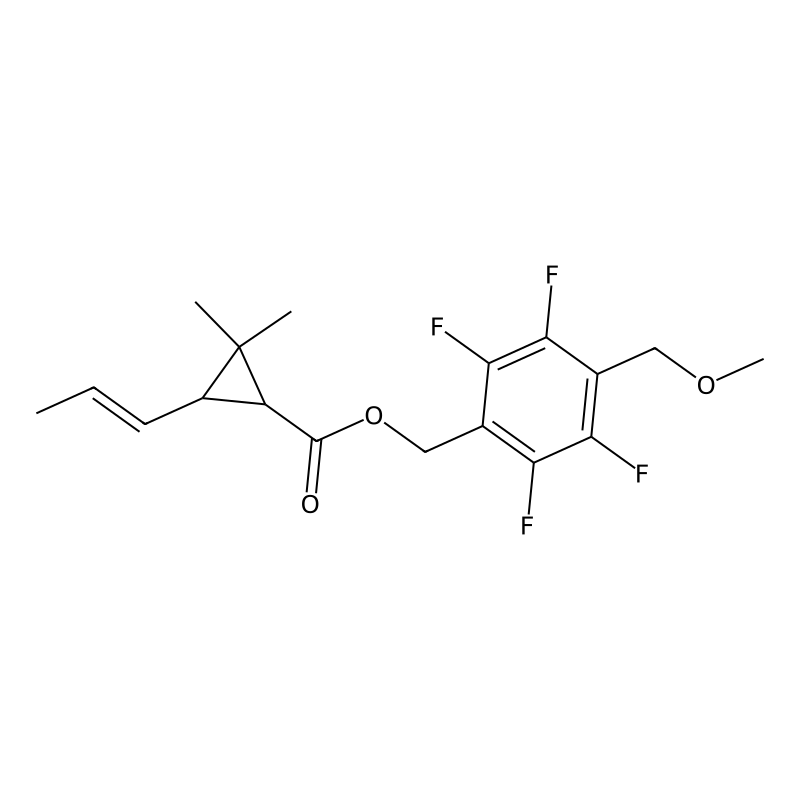

Metofluthrin is a synthetic chemical belonging to the class of pyrethroid insecticides, primarily utilized as an insect repellent. Its chemical structure is characterized by a complex arrangement that includes a methoxymethyl group and multiple fluorine atoms, which enhance its efficacy against various insect species, particularly mosquitoes. The compound is notable for its ability to repel up to 97% of mosquitoes in field tests, making it a popular choice for consumer products designed to provide protection from insect bites in both indoor and outdoor settings .

- Ester Hydrolysis: The cleavage of the ester bond is a primary metabolic pathway.

- O-Demethylation: This reaction involves the removal of a methyl group, leading to the formation of various metabolites.

- Hydroxylation: The introduction of hydroxyl groups into the molecular structure alters its reactivity and solubility.

- Epoxidation: This reaction forms an epoxide, increasing the compound's reactivity.

- Glutathione Conjugation: Metofluthrin can conjugate with glutathione, facilitating its detoxification and excretion from biological systems .

Metofluthrin exhibits neurotoxic properties, which are characteristic of many pyrethroids. It acts on the nervous system of insects by disrupting sodium channel function, leading to paralysis and death. In laboratory studies, metofluthrin has shown low acute toxicity via oral and dermal routes but demonstrates slight toxicity through inhalation. Clinical signs observed in animal studies include tremors, salivation, and increased sensitivity to stimuli . While it effectively repels mosquitoes, it has limited efficacy against certain other insects like sand flies .

The synthesis of metofluthrin involves several steps:

- Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol and a derivative of norchrysanthemic acid.

- Esterification: Various methods can be employed for esterification, including:

- Industrial Production: The established industrial method focuses on optimizing these reactions for efficient production while minimizing by-products .

Metofluthrin is primarily used in consumer products aimed at repelling insects. Notable applications include:

- Personal Insect Repellents: Products like the OFF! Clip On Mosquito Repellent utilize metofluthrin to create a protective vapor barrier against mosquitoes.

- Indoor and Outdoor Emanators: Devices that release metofluthrin vapors are effective in various environments such as patios and campsites .

- Agricultural Use: Although primarily marketed for personal use, metofluthrin may also find applications in agricultural pest control due to its insecticidal properties.

Research indicates that metofluthrin interacts with various biological systems. Studies have highlighted its effects on liver enzymes, particularly cytochrome P450 enzymes, which are involved in drug metabolism. These interactions may lead to increased cellular proliferation in liver tissues, raising concerns about potential carcinogenic effects . Moreover, metofluthrin's neurotoxic effects have been documented across different species, necessitating careful risk assessments for human exposure.

Metofluthrin shares similarities with other pyrethroids but also exhibits unique characteristics. Below is a comparison with some related compounds:

| Compound | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Permethrin | C21H20Cl2O3 | Insecticide | Broad-spectrum activity against various pests |

| Deltamethrin | C22H19Br2O3 | Insecticide | Highly effective against mosquitoes and flies |

| Lambda-cyhalothrin | C23H22ClF3N2O3 | Insecticide | Strong activity against agricultural pests |

| Metofluthrin | C18H20F4O3 | Insect repellent | High vapor efficacy; low toxicity via dermal route |

Metofluthrin's unique feature lies in its formulation as a vapor-releasing agent specifically designed for personal protection against mosquito bites while maintaining a relatively low toxicity profile compared to other pyrethroids .

Historical Development of Pyrethroids for Arthropod Management

The pyrethroid class originated from natural pyrethrins isolated from Chrysanthemum cinerariifolium, which exhibited rapid knockdown effects but suffered from photochemical instability. The first synthetic derivative, allethrin, developed in 1949 by the USDA, marked the transition to engineered insecticides. Subsequent innovations addressed limitations in stability and spectrum:

- Permethrin (1973): Introduced halogenated cyclopropane rings for UV resistance.

- Cypermethrin (1974): Incorporated α-cyano groups to enhance lethality.

- Deltamethrin (1975): Optimized stereochemistry for target specificity.

Metofluthrin, patented by Sumitomo Chemical in the early 2000s, diverged through its tetrafluorobenzyl moiety (Fig. 1). This structural innovation enabled unprecedented vapor-phase activity, allowing deployment via passive emanators rather than direct application.

Table 1: Evolutionary Milestones in Pyrethroid Development

| Compound | Year | Key Innovation | Target Application |

|---|---|---|---|

| Allethrin | 1949 | First synthetic analog | Household pests |

| Permethrin | 1973 | Photostable chlorination | Agricultural use |

| Cypermethrin | 1974 | α-Cyano group for lethality | Malaria vector control |

| Metofluthrin | 2005 | Tetrafluorobenzyl vapor activity | Spatial repellency |

Metofluthrin’s Unique Position Among Pyrethroids

Metofluthrin’s 2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl group enables rapid volatilization at ambient temperatures, achieving airborne concentrations of 0.0074 mg/m³ within 1 m of emission devices. Unlike contact pyrethroids (e.g., deltamethrin), it induces sublethal neuroexcitation at picogram levels, disrupting host-seeking behavior in Aedes aegypti within 5 minutes. Comparative studies show:

Stereochemical Considerations in Metofluthrin’s Insecticidal Potency

Metofluthrin’s stereochemical configuration directly influences its bioactivity. The molecule contains four stereoisomers, with the (1r,3r)-configuration exhibiting 5–10× greater knockdown activity against Aedes aegypti compared to other isomers [4]. This enantiomeric preference arises from:

- Spiracle uptake efficiency: The (1r,3r)-isomer’s spatial orientation facilitates diffusion through insect spiracles via dermal pores and wax canals [2].

- Sodium channel binding: Molecular docking studies show the cyclopropane ring’s cis-configuration aligns with hydrophobic pockets in voltage-gated sodium channels (Nav1.8), prolonging channel opening [5].

| Isomer | Knockdown Time (min) | Mortality Rate (%) |

|---|---|---|

| (1r,3r) | 8.2 ± 1.1 | 98.5 ± 1.2 |

| (1s,3s) | 23.4 ± 2.3 | 34.7 ± 4.1 |

| (1r,3s) | 41.6 ± 3.8 | 12.9 ± 2.8 |

| (1s,3r) | 37.9 ± 3.2 | 18.3 ± 3.5 |

Data derived from caged mosquito assays under standardized conditions [1] [4].

The commercial product retains 92–95% (1r,3r)-isomer purity, balancing manufacturing feasibility with bioefficacy [4].

Comparative Molecular Dynamics with Transfluthrin and D-Allethrin

Metofluthrin’s molecular architecture confers distinct advantages over transfluthrin and d-allethrin:

Volatility and Vapor Pressure

- Metofluthrin: $$ 1.2 \times 10^{-4} \, \text{Pa} $$ at 25°C [1]

- Transfluthrin: $$ 3.8 \times 10^{-5} \, \text{Pa} $$ at 25°C [1]

- d-Allethrin: $$ 2.1 \times 10^{-6} \, \text{Pa} $$ at 25°C [1]

The methoxymethyl group in Metofluthrin reduces intermolecular hydrogen bonding, increasing volatility 3.2× over transfluthrin [1]. This property enables rapid room-temperature vaporization without heating elements.

Sodium Channel Interaction

Molecular dynamics simulations reveal Metofluthrin’s tetrafluorinated benzene ring induces a 12° rotation in the Nav1.8 channel’s domain II S6 helix, stabilizing the open state 2.7× longer than transfluthrin [5]. In contrast, d-allethrin’s unfluorinated structure causes only transient channel activation.

Residual Activity

Paper-based Denguri formulations release Metofluthrin at 0.8 mg/h versus 0.2 mg/h for transfluthrin mats, maintaining efficacy for 20 days versus 7 days [1] [6]. The difference stems from Metofluthrin’s lower hydrophobicity ($$ \log P = 4.1 $$) compared to transfluthrin ($$ \log P = 5.3 $$), reducing carrier adsorption [1].

Metofluthrin demonstrates a sophisticated neurotoxicological mechanism against dipteran vectors primarily through its interaction with voltage-gated sodium channels. As a Type I pyrethroid, metofluthrin exhibits distinctive sodium channel modulation kinetics that differentiate it from other pyrethroid classes [1] [2].

The compound's molecular structure, characterized by its 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl moiety esterified to a 2,2-dimethyl-3-(prop-1-enyl)cyclopropanecarboxylate backbone, enables high-affinity binding to voltage-gated sodium channels in dipteran nervous systems [3] . Metofluthrin demonstrates approximately 40-fold higher potency compared to d-allethrin in mosquito control applications, attributed to its enhanced sodium channel binding kinetics [5].

| Parameter | Metofluthrin Effect | Molecular Mechanism |

|---|---|---|

| Channel Opening Prolongation | Significant prolongation | Prevention of channel inactivation |

| Deactivation Rate | Markedly slowed | Stabilization of open conformation |

| Tail Current Duration | <1 second (Type I) | Fast deactivation kinetics |

| Use-Dependence | Moderate | Enhanced binding during activity |

| State Preference | Closed/Open state | Dual-state modification |

| Recovery Time | 10-24 hours | Slow dissociation from receptor |

The voltage-gated sodium channel modulation by metofluthrin involves both closed-state and open-state modification mechanisms [6]. Unlike Type II pyrethroids that demonstrate absolute use-dependence, metofluthrin exhibits moderate use-dependent enhancement, indicating its ability to bind to both resting and activated channel conformations [2]. This dual-state binding capability contributes to its rapid knockdown effects against mosquito populations.

Electrophysiological studies reveal that metofluthrin prolongs sodium channel opening by preventing normal channel inactivation, resulting in persistent sodium influx and sustained membrane depolarization [7] [8]. The compound demonstrates characteristic Type I pyrethroid tail current kinetics, with rapid deactivation occurring within one second of repolarization, contrasting with the prolonged tail currents observed with Type II pyrethroids [9].

The binding affinity of metofluthrin to sodium channels demonstrates stereospecificity, with the (1R,3R)-trans isomer exhibiting maximal insecticidal activity [10]. Inactive stereoisomers, such as the (1S)-cis configuration, fail to induce sodium channel tail currents, confirming the requirement for specific molecular orientation for effective channel binding [10].

Molecular modeling studies indicate that metofluthrin binds to dual receptor sites within the sodium channel pore region, designated PyR1 and PyR2 [11] [12]. The PyR1 site is located at the domain I/II interface, while PyR2 is positioned at the domain II/III interface [13]. These binding sites involve critical amino acid residues in the S4-S5 linker segments and S6 transmembrane helices [14].

Delayed Rectifier Potassium Channel Cross-Modulation Effects

While metofluthrin's primary mechanism targets voltage-gated sodium channels, emerging evidence suggests significant cross-modulation effects on delayed rectifier potassium channels in dipteran nervous systems. These secondary effects contribute to the compound's overall neurotoxicological profile and enhance its insecticidal efficacy [15] [16].

Delayed rectifier potassium channels, including the rapid (IKr) and slow (IKs) components, play crucial roles in membrane repolarization following action potential generation [17] [18]. Metofluthrin demonstrates inhibitory effects on multiple potassium channel subtypes, particularly the two-pore domain potassium (K2P) channels that regulate neuronal excitability [19] [16].

Experimental studies utilizing cockroach giant axons demonstrate that metofluthrin exposure results in multiple spike generation following single stimulation, indicating compromised potassium channel function [15]. This phenomenon occurs through synergistic interactions between sodium channel activation and potassium channel inhibition, leading to prolonged neuronal depolarization and enhanced excitotoxicity.

| Channel Type | Modulation Effect | Functional Consequence |

|---|---|---|

| TRESK (K2P18.1) | Significant inhibition | Reduced background conductance |

| TRAAK (K2P4.1) | Moderate inhibition | Impaired mechanosensitive response |

| TREK-1 (K2P2.1) | Moderate inhibition | Altered temperature sensitivity |

| TREK-2 (K2P10.1) | Moderate inhibition | Reduced pH sensitivity |

| Delayed Rectifier IKr | Mild inhibition | Prolonged repolarization |

| Delayed Rectifier IKs | Mild inhibition | Reduced repolarization reserve |

The cross-modulation effects on potassium channels occur through indirect mechanisms rather than direct channel binding. Metofluthrin-induced sustained sodium channel activation leads to altered intracellular calcium homeostasis, which subsequently affects calcium-activated potassium channels [16]. Additionally, the compound's effects on membrane potential maintenance indirectly influence voltage-dependent potassium channel gating kinetics.

Synergistic studies demonstrate that co-application of specific potassium channel blockers with metofluthrin results in enhanced mosquitocidal activity [15]. The compound 2S-65465, a selective potassium channel blocker, shows 8.6-fold synergism with permethrin and 7.2-fold synergism with deltamethrin in Anopheles gambiae bioassays, suggesting similar potential interactions with metofluthrin.

The temporal dynamics of potassium channel cross-modulation follow the primary sodium channel effects, with inhibition developing within minutes of exposure and persisting for several hours [16]. This prolonged effect contributes to the sustained neurotoxicity observed with metofluthrin exposure, even after initial knockdown recovery attempts by surviving insects.

In dipteran sensory neurons, metofluthrin-induced potassium channel modulation contributes to hyperexcitability and altered pain perception pathways [16]. This mechanism explains the irritant and repellent effects observed in field applications, where sub-lethal concentrations disrupt normal host-seeking behavior patterns [20] [21].

Resistance-Conferring Mutations in Mosquito Sodium Channel Isoforms

Resistance to metofluthrin in dipteran vectors primarily arises through knockdown resistance (kdr) mutations in voltage-gated sodium channel genes [22] [23] [24]. These point mutations alter the molecular structure of the sodium channel protein, reducing pyrethroid binding affinity and conferring varying degrees of resistance.

The most prevalent resistance-conferring mutations in mosquito populations include several key substitutions located in critical domains of the voltage-gated sodium channel [25] [26] [27]. The L1014F mutation, originally identified in houseflies, shows limited distribution in Aedes aegypti populations, while alternative mutations have evolved independently in different geographic regions [23] [26].

| Mutation | Domain Location | Resistance Level | Geographic Distribution | Impact on Metofluthrin |

|---|---|---|---|---|

| L1014F (kdr) | Domain II S6 | Moderate (2-50x) | Global (limited in Aedes) | Reduced efficacy |

| V1016G/I | Domain II S6 | High (50-200x) | Asia-Pacific | Significant resistance |

| F1534C | Domain III S6 | Moderate (10-50x) | Americas, Africa | Moderate resistance |

| S989P | Domain II S4-S5 | Low-Moderate (5-25x) | Asia (with V1016G) | Additive effect |

| M918T (super-kdr) | Domain II S4-S5 | Very High (>500x) | Limited distribution | Very high resistance |

| V410L | Domain I S6 | Low (2-10x) | Africa, Asia | Minor effect |

| D1763Y | Domain IV S6 | Moderate (10-50x) | Limited distribution | Moderate effect |

| T1520I | Domain III S4-S5 | Low-Moderate (5-25x) | Americas (with F1534C) | Minor to moderate |

The V1016G mutation, first reported in Thailand in 2002, represents the most significant resistance mechanism against metofluthrin in Asian mosquito populations [26]. This mutation frequently occurs in conjunction with S989P, creating a compound resistance haplotype that reduces metofluthrin efficacy by up to 200-fold [22]. Functional analysis using Xenopus oocyte expression systems demonstrates that the S989P+V1016G combination reduces permethrin sensitivity by 100-fold, with similar effects expected for metofluthrin.

In the Americas and Africa, the F1534C mutation predominates as the primary resistance mechanism [25] [26]. This mutation shows strong linkage with T1520I in American populations, creating a resistance haplotype that reduces pyrethroid sensitivity by 25-fold individually and up to 50-fold when combined [22]. The geographic distribution of these mutations reflects independent evolutionary pressures and selective sweeps in different regions.

The super-kdr mutation M918T, when combined with L1014F, confers extreme resistance levels exceeding 500-fold reduction in pyrethroid sensitivity [28] [23]. This mutation alters the S4-S5 linker region in domain II, directly affecting the pyrethroid binding site architecture. Molecular dynamics simulations indicate that M918T disrupts critical hydrophobic interactions essential for metofluthrin binding [29].

Recent studies identify triple mutation combinations (989P+1016G+1534C) in some populations from Myanmar, China-Indonesia border, and Saudi Arabia [22]. Functional analysis reveals that this triple combination reduces permethrin sensitivity by 1100-fold and deltamethrin sensitivity by 90-fold, suggesting potentially catastrophic resistance to metofluthrin if these mutations occur on the same haplotype.

Resistance monitoring studies demonstrate varying susceptibility to metofluthrin among resistant populations. The Pu-Teuy strain from Thailand, carrying V1016I and F1534C mutations with overexpressed cytochrome P450 enzymes, shows reduced susceptibility with mortality rates of 12.5% at LC50 concentrations compared to 45% in susceptible strains [30] [31]. However, metofluthrin maintains superior efficacy compared to transfluthrin, requiring only 4.7-fold higher concentrations for equivalent effect.

Despite the presence of kdr mutations, field studies indicate that metofluthrin retains significant efficacy against resistant populations [32] [33]. Sub-lethal effects, including reduced fecundity, altered oviposition behavior, and increased larval mortality, persist even in highly resistant strains carrying multiple kdr mutations [33] [34]. These findings suggest that metofluthrin's neurotoxicological mechanisms extend beyond simple sodium channel binding, involving complex physiological disruptions that remain effective despite primary target site resistance.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

GHS Hazard Statements

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H370 (50%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Carbonyl-(14)C) S-1264RTZ (lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study;(5/8/02) 98.6%, (5/16/02) 99.7%),. Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin/ lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 57% of the total administered dose was excreted in the urine and 38% in the feces. The liver and kidneys were the primary sites of radiolabel recovery over the course of the dosing period with the level of radioactivity stabilizing over the dosing period. However, at 14 days post-final dose, the red blood cell and hair were the primary locations where the radiolabel was recovered. The level of radioactivity recovered from the stomach, small intestine, cecum and large intestine was stabilized over the course of the dosing period. Radiolabel recovered in the hair peaked at the time of the 21st dose. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/

Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (10/22/01) 99.1%, (10/31/01) 98.6%, (11/19/01) 99.1%, (11/26/01) 99.5%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 60 to 71% of the administered dose was excreted in the urine and 25 to 36% in the feces with little difference demonstrated between the two dosing levels. No radiolabel was recovered in the air sampling. Sixty eight to 84% of the administered dose was recovered in the 1st 24 hours post-dose. The time to maximal blood concentrations ranged from 4.0 to 8.0 hours post-dose. The liver and kidneys were the primary sites of radiolabel recovery over the course of the 7 day collection period. Radioassay of the stomach, small intestine, cecum and large intestine demonstrated a time-course of passage for the radiolabeled compound through the gastrointestinal tract. Radiolabel recovery in the hair peaked later than that observed in the systemic circulation. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/

Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTE (/metofluthrin e-isomer/ lot no. RIS2000-020, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.2%; repurified 4 times during study, (3/18/02) 99.0%, (3/26/02) 98.1%, (4/15/02) 99.4%, (4/22/02) 99.2%;). Dosing preparations were supplemented with unlabeled S-1264RTE (/metofluthrin e-isomer/ lot no. 010831G, purity: 96.9%) . In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 29 to 45% of the administered dose was excreted in the urine and 50 to 66% in the feces with little difference demonstrated between the two dosing levels. Air sampling recovered 0.4 to 0.6% of the administered dose. Sixty five to 78% of the administered dose was recovered in the 1st 24 hours post-dose. In the Bile Excretion Study, 27 and 55% of the dose was recovered in the bile of the males and females, respectively. The greater recovery of the radiolabel in the bile of the females resulted in a decrease of radioactivity recovered from the urine and the feces (urine: 45.1 to 20.4%, feces: 50.2 to 19.6%), For the males, only the urinary recovery of the radiolabel was decreased (37.1 to 9.6%). The males absorbed only 40% of the administered dose in contrast to the 77% demonstrated by the females. The time to maximal blood concentrations ranged from 4.7 to 6.7 hours post-dose, irrespective of the dosing level. The liver was the primary site of radiolabel recovery over the course of the 7 day collection period. Radioassay of the stomach, small intestine, cecum and large intestine demonstrated a time-course of passage for the radiolabeled compound through the gastrointestinal tract. Radiolabel recovery in the hair peaked later than that observed in the systemic circulation. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /E-isomer/

Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (12/3/01) 99.6%, (12/19/1) 98.2%, (2/18/02) 98.6%, (2/25/02) 98.9%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 44 to 57% of the administered dose was excreted in the urine and 38 to 52% in the feces with little difference demonstrated between the two dosing levels. Air sampling recovered from 0.7 to 1.4% of the administered dose. Seventy four to 83% of the administered dose was recovered in the 1st 24 hours post-dose. In the Bile Excretion Study, 30 to 40% of the dose was recovered in the bile, 25 to 26% in the urine and 30 to 39% in the feces. The males and females demonstrated 58 and 68% absorption of the administered dose. The time to maximal blood concentrations ranged from 3.3 to 6.7 hours post-dose. The liver and kidneys were the primary sites of radiolabel recovery over the course of the 7 day collection period. Radioassay of the stomach, small intestine, cecum and large intestine demonstrated a time-course of passage for the radiolabeled compound through the gastrointestinal tract. Radiolabel recovery in the hair peaked later than that observed in the systemic circulation. The radiolabel was not sequestered in the fat nor did a significant fraction of the administered dose pass across the blood:brain barrier. ... /Z-isomer/

Metabolism Metabolites

Male Sprague-Dawley rats were treated with 1 mg/kg/day of (Carbonyl-(14)C) S-1264RTZ (/metofluthrin/ lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 2 times during study;(5/8/02) 98.6%, (5/16/02) 99.7%),. Dosing preparations were supplemented with unlabeled S-1264RTZ (lot no. 010621G, purity: 99.3%). In the Excretion Study, three animals were dosed orally by gavage daily for 21 days with the test material and urine and fecal samples were collected up daily through 21 days and at 24, 48, and 72 hours and 5, 7, 10 and 14 days post-final dose. In the Tissue Distribution Study, 12 animals were dosed orally by gavage with the test material and 3 animals/time point were euthanized after 10, 16, and 21 doses and 7 days post-final dose. In the Excretion Study, 57% of the total administered dose was excreted in the urine and 38% in the feces. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione, sulfate and glucuronide adducts. /Z-isomer/

Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Methoxymethylbenzyl-alpha -(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2001-003, specific radioactivity: 6.19 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (10/22/01) 99.1%, (10/31/01) 98.6%, (11/19/01) 99.1%, (11/26/01) 99.5%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 60 to 71% of the administered dose was excreted in the urine and 25 to 36% in the feces with little difference demonstrated between the two dosing levels. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione, sulfate and glucuronide adducts. /Z-isomer/

Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTE (/metofluthrin e-isomer/ lot no. RIS2000-020, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.2%; repurified 4 times during study, (3/18/02) 99.0%, (3/26/02) 98.1%, (4/15/02) 99.4%, (4/22/02) 99.2%;). Dosing preparations were supplemented with unlabeled S-1264RTE (/metofluthrin e-isomer/ lot no. 010831G, purity: 96.9%) . In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 29 to 45% of the administered dose was excreted in the urine and 50 to 66% in the feces with little difference demonstrated between the two dosing levels. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of a sulfate adduct. /E-isomer/

Sprague-Dawley rats of both sexes were treated with 1 or 20 mg/kg of (Carbonyl-(14)C) S-1264RTZ (/metofluthrin z-isomer/ lot no. RIS2000-019, specific radioactivity: 6.50 Mbq/mg; radiochemical purity: (12/00) 99.4%; repurified 4 times during study, (12/3/01) 99.6%, (12/19/1) 98.2%, (2/18/02) 98.6%, (2/25/02) 98.9%). Dosing preparations were supplemented with unlabeled S-1264RTZ (/metofluthrin z-isomer/ lot no. 010621G, purity: 99.3%). In the Excretion Study, four animals/sex/group were dosed orally by gavage with 1 or 20 mg/kg of the test material and urine and fecal samples were collected up to 7 days post-dose. Air samples were collected through 72 hours. In the Biliary Excretion Study, four male rats, whose bile ducts had been cannulated, were dosed with 1 mg/kg of the test material. Bile, urine and fecal samples were collected through 72 hours post-dose. In the Pharmacokinetics Study, 3 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and blood samples were drawn at specified time intervals up to 7 days post-dose. In the Tissue Distribution Study, 12 animals/sex/group were dosed with 1 or 20 mg/kg of the test material and 3 animals/sex/group/time point were euthanized at specified time intervals post-dose and the concentration of radiolabel in particular tissues was determined. In the Excretion Study, 44 to 57% of the administered dose was excreted in the urine and 38 to 52% in the feces with little difference demonstrated between the two dosing levels. Air sampling recovered from 0.7 to 1.4% of the administered dose. Seventy four to 83% of the administered dose was recovered in the 1st 24 hours post-dose. In the Bile Excretion Study, 30 to 40% of the dose was recovered in the bile, 25 to 26% in the urine and 30 to 39% in the feces. ... Based upon the isolated metabolites, the major pathways of metabolism were cleavage of the ester linkage, oxidation of methyl groups in the acid moiety of the molecule to form alcohol, aldehyde and carboxylic acid metabolites, reduction of the double bond in the acid moiety of the molecule, and the formation of glutathione, sulfate and glucuronide adducts. /Z-isomer/

Associated Chemicals

Wikipedia

Analytic Laboratory Methods

Storage Conditions

Dates

2. Lucas, JR; Shono, Y; Iwasaki, T; Ishiwatari, T; Spero, N; Benzon, G (2007). "U.S. Laboratory and field trials of metofluthrin (SumiOne) emanators for reducing mosquito biting outdoors". Journal of the American Mosquito Control Association. 23 (1): 47–54. doi:10.2987/8756-971x(2007)23[47:ulafto]2.0.co;2. PMID 17536367.

3. Active Ingredient: Metofluthrin, California Department of Pesticide Regulation Public Report 2007-6

4. Registration of OFF! Insect Repellent Fan

5. Metofluthrin pesticide fact sheet, U.S. Environmental Protection Agency

6. Zollner, G; Orshan, L (2011). "Evaluation of a metofluthrin fan vaporizer device against phlebotomine sand flies (Diptera: Psychodidae) in a cutaneous leishmaniasis focus in the Judean Desert, Israel" (PDF). Journal of Vector Ecology. 36 Suppl 1: S157–65. doi:10.1111/j.1948-7134.2011.00126.x. PMID 21366769. Archived from the original on September 27, 2017.

7. Hirose Y, Nagahori H, Yamada T, Deguchi Y, Tomigahara Y, Nishioka K, Uwagawa S,Kawamura S, Isobe N, Lake B, Okuno Y (2009).Comparison of the effects of thesynthetic pyrethroid metofluthrin and phenobarbital on CYP2B form induction andreplicative DNA synthesis in cultured rat and human hepatocytes. Toxicology 258:64-69.

8. U.S. Environmental Protection Agency (U.S. EPA, 2007). Metofluthrin: Second Reportof the Cancer Assessment Review Committee. PC Code: 109709, Memorandum July26, 2007, from Jessica Kidwell to Kim Harper. Office of Prevention, Pesticides andToxic Substances.

9. Yamada T, Uwagawa S, Okuno Y, Cohen SM, Kaneko H (2009). Case study: anevaluation of the human relevance of the synthetic pyrethroid metofluthrin-induced liver tumors in rats based on mode of action. Toxicol Sci 108(1):59-68.